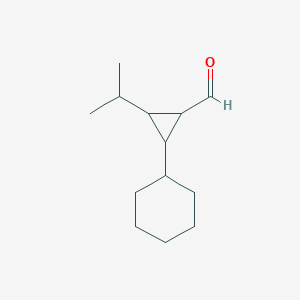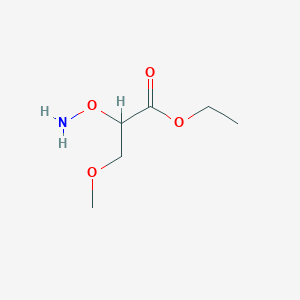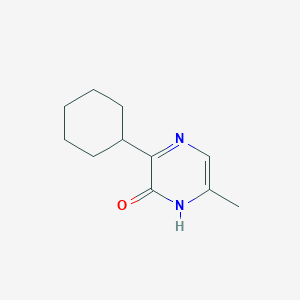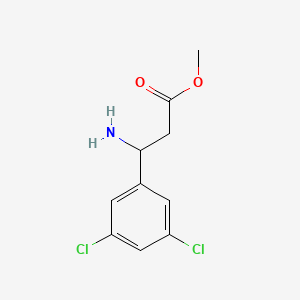
2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde is a unique organic compound characterized by its cyclohexyl and cyclopropane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the cyclohexyl and propan-2-yl groups. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent. The cyclohexyl group can be introduced via a Grignard reaction or a similar organometallic coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
Oxidation: 2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carboxylic acid
Reduction: 2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-methanol
Substitution: Depending on the nucleophile, various substituted cyclopropane derivatives
Applications De Recherche Scientifique
2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, participating in various nucleophilic addition and oxidation-reduction reactions. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of more stable products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylcarbaldehyde: Similar in structure but lacks the cyclopropane ring.
Propan-2-ylcyclopropane: Contains the cyclopropane ring but lacks the cyclohexyl and aldehyde groups.
Cyclopropanecarboxaldehyde: Contains the cyclopropane ring and aldehyde group but lacks the cyclohexyl and propan-2-yl groups.
Uniqueness
2-Cyclohexyl-3-(propan-2-yl)cyclopropane-1-carbaldehyde is unique due to the combination of its cyclohexyl and cyclopropane rings, along with the presence of an aldehyde group. This structural complexity provides it with distinct chemical properties and reactivity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C13H22O |
|---|---|
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
2-cyclohexyl-3-propan-2-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C13H22O/c1-9(2)12-11(8-14)13(12)10-6-4-3-5-7-10/h8-13H,3-7H2,1-2H3 |
Clé InChI |
AUKBJYVTNAQGJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(C1C2CCCCC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B13221650.png)
![1-Methyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13221652.png)




![1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13221678.png)
![5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13221690.png)


![[6-(Bromodifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13221699.png)

